molecular formula C19H14N2O2 B12157700 Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Cat. No.: B12157700
M. Wt: 302.3 g/mol
InChI Key: SRDLYELOJDRFGJ-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a complex organic compound with the molecular formula C19H14N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) typically involves the coupling of naphthofuran derivatives with pyridine-based compounds. One common method includes the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthoquinone and pyridine derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Scientific Research Applications

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is unique due to its combination of a naphthofuran core with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22)

InChI Key

SRDLYELOJDRFGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4

Origin of Product

United States

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